Triphenylguanidine hydrochloride
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Overview
Description
Triphenylguanidine hydrochloride is a chemical compound with the molecular formula C19H17N3·HCl. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylguanidine hydrochloride can be synthesized through the guanylation of aniline derivatives. One common method involves the reaction of triphenylguanidine with hydrochloric acid. The reaction typically occurs under mild conditions and can be catalyzed by various metal triflates, such as scandium(III) triflate .
Industrial Production Methods
In industrial settings, this compound is produced using scalable methods that involve the reaction of triphenylguanidine with hydrochloric acid in large reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triphenylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine oxides.
Reduction: Reduction reactions can convert it back to its parent guanidine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Guanidine oxides.
Reduction: Triphenylguanidine.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
Triphenylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of triphenylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a strong base, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: These compounds also contain the guanidine functional group and share similar chemical properties.
Cyanamides: Used in the synthesis of guanidines, they have similar reactivity.
N,N,N’-trisubstituted guanidines: These compounds have similar applications in organic synthesis and catalysis
Uniqueness
Triphenylguanidine hydrochloride is unique due to its high stability and ability to form stable complexes with various molecules. Its high basicity and ability to participate in multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
59283-92-0 |
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Molecular Formula |
C19H18ClN3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(N,N'-diphenylcarbamimidoyl)-phenylazanium;chloride |
InChI |
InChI=1S/C19H17N3.ClH/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H,(H2,20,21,22);1H |
InChI Key |
QXAFZZMLBQVFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)NC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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